molecular formula C8H12N2O3 B13602896 Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B13602896
M. Wt: 184.19 g/mol
InChI Key: SPRHQYWPFLENAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of methyl 2-oxo-3-(1-methyl-1h-pyrazol-4-yl)propanoate.

    Reduction: Formation of methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoate
  • Methyl 2-hydroxy-3-(1-ethyl-1h-pyrazol-4-yl)propanoate
  • Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-4-yl)propanoate

Uniqueness

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity

Biological Activity

Methyl 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoate, also known as 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1505192-81-3), is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's molecular formula is C7H10N2O3C_7H_{10}N_2O_3, with a molecular weight of 170.17 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES : CN1C=C(C=N1)CC(C(=O)O)O
  • InChI : InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)2-6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12)

Physical Properties

PropertyValue
Molecular Weight170.17 g/mol
Boiling PointNot available
PurityTypically ≥ 95%

This compound exhibits several biological activities that may be attributed to its structural characteristics:

  • Antioxidant Activity : The presence of the hydroxy group in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production.
  • Antimicrobial Properties : Some studies suggest that pyrazole compounds exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Pharmacological Effects

Recent studies have highlighted the following pharmacological effects associated with this compound:

  • Cytotoxicity : Preliminary data suggests that this compound may induce cytotoxic effects in certain cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutic agents in preliminary assays.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Jurkat (T-cell)<10
HT-29 (Colorectal)<15
J774A.1 (Macrophage)<20

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that a series of pyrazole derivatives exhibited significant anticancer properties. This compound was included in this series and showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory diseases, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels in treated macrophages, suggesting potential therapeutic applications in inflammatory conditions .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2-hydroxy-3-(1-methylpyrazol-4-yl)propanoate

InChI

InChI=1S/C8H12N2O3/c1-10-5-6(4-9-10)3-7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3

InChI Key

SPRHQYWPFLENAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.